

(3,4-Difluorophenyl)methanesulfonyl chloride

CAS number

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Compound of Interest

Compound Name: (3,4-Difluorophenyl)methanesulfonyl chloride

Cat. No.: B573915

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An In-depth Technical Guide to **(3,4-Difluorophenyl)methanesulfonyl chloride** for Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Difluorophenyl)methanesulfonyl chloride is a fluorinated aromatic sulfonyl chloride that serves as a valuable building block in medicinal chemistry and drug discovery. Its utility lies in the ability to introduce the (3,4-difluorophenyl)methanesulfonyl moiety into molecules of interest. The presence of the difluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, such as its metabolic stability, lipophilicity, and binding interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of **(3,4-Difluorophenyl)methanesulfonyl chloride**, tailored for professionals in the field of drug development.

Chemical and Physical Properties

The fundamental properties of **(3,4-Difluorophenyl)methanesulfonyl chloride** are summarized below.

Property	Value	Reference
CAS Number	163295-73-6	[1] [2] [3]
Molecular Formula	C ₇ H ₅ ClF ₂ O ₂ S	[3]
Molecular Weight	226.63 g/mol	
Appearance	Solid	
Primary Category	Halides / Halide containing compounds, Sulfonyl chlorides	[1]

Safety and Handling

(3,4-Difluorophenyl)methanesulfonyl chloride is a hazardous chemical and requires careful handling in a laboratory setting. The following table summarizes its key hazard classifications and precautionary statements.

Hazard Statement	Description
H302	Harmful if swallowed. [1]
H312	Harmful in contact with skin. [1]
H314	Causes severe skin burns and eye damage. [1] [2]
H318	Causes serious eye damage. [1] [2]
H332	Harmful if inhaled. [1]

Precautionary Statement	Description
P261	Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
P280	Wear protective gloves/protective clothing/eye protection/face protection.[1]
P301+P330+P331	IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]
P302+P352	IF ON SKIN: Wash with soap and water.[1]
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
P310	Immediately call a POISON CENTER or doctor/physician.[1][4]

Experimental Protocols

Synthesis of (3,4-Difluorophenyl)methanesulfonyl chloride

A plausible synthetic route to **(3,4-Difluorophenyl)methanesulfonyl chloride** involves the chlorination of the corresponding sulfonic acid. The general principle for the synthesis of sulfonyl chlorides from sulfonic acids using thionyl chloride is a well-established method.[5]

Materials:

- (3,4-Difluorophenyl)methanesulfonic acid
- Thionyl chloride (SOCl₂)
- Dimethylformamide (DMF) (catalytic amount)
- Anhydrous toluene
- Ice bath

- Rotary evaporator
- Schlenk line or nitrogen atmosphere setup

Procedure:

- To a stirred solution of (3,4-Difluorophenyl)methanesulfonic acid (1.0 eq) in anhydrous toluene under a nitrogen atmosphere, add a catalytic amount of DMF.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the cooled solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
- Cool the reaction mixture to room temperature.
- Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Co-evaporation with toluene may be necessary to remove all traces of thionyl chloride.
- The resulting crude **(3,4-Difluorophenyl)methanesulfonyl chloride** can be purified by vacuum distillation or recrystallization.

Formation of a Sulfonamide with a Primary Amine

A primary application of sulfonyl chlorides in drug development is the synthesis of sulfonamides through reaction with primary or secondary amines.^{[6][7]}

Materials:

- **(3,4-Difluorophenyl)methanesulfonyl chloride**
- Primary amine (e.g., benzylamine)
- Triethylamine (TEA) or other non-nucleophilic base

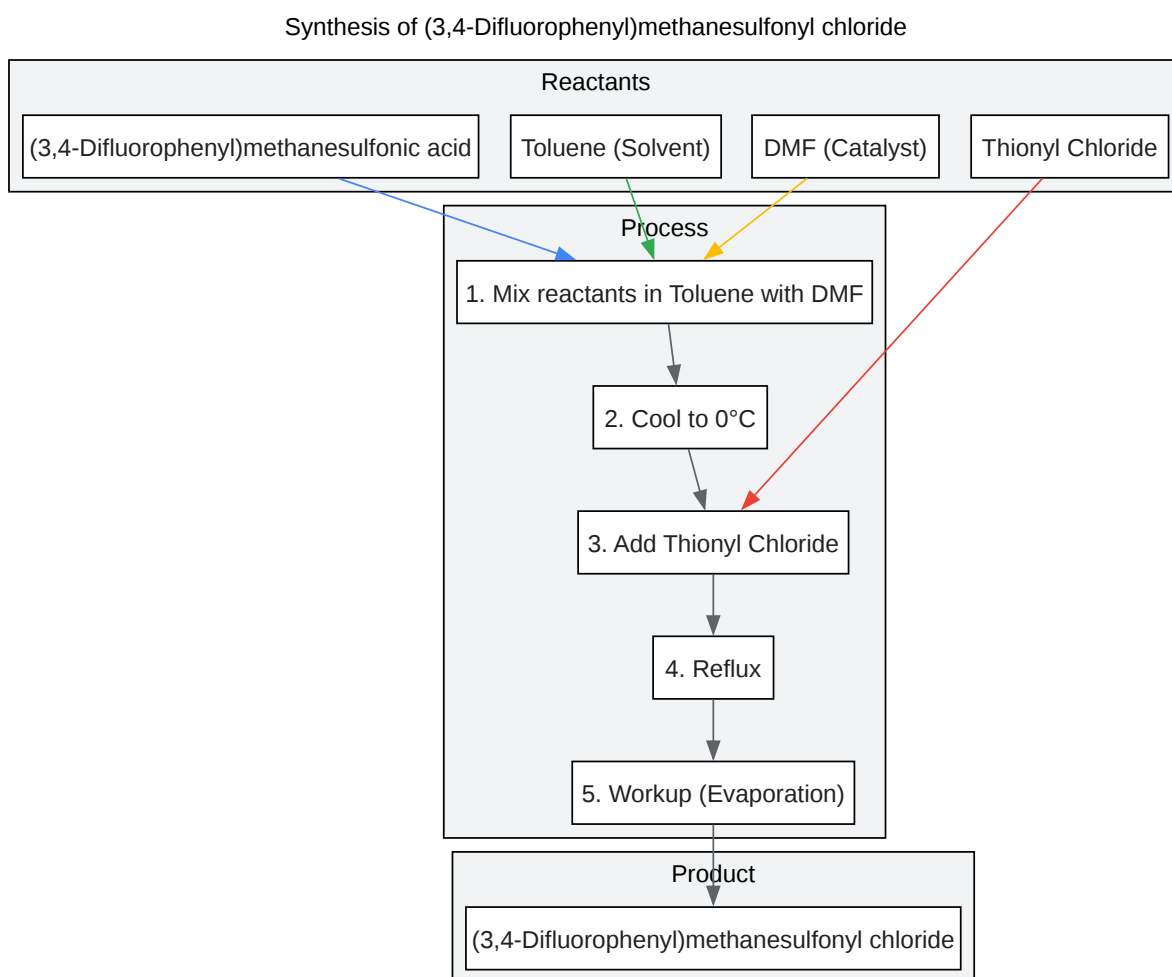
- Dichloromethane (DCM) or other suitable aprotic solvent
- Magnetic stirrer and stir bar
- Separatory funnel
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

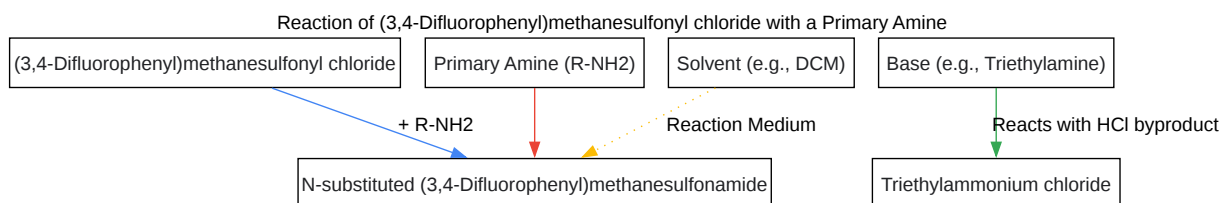
Procedure:

- Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0 °C in an ice bath.
- In a separate flask, dissolve **(3,4-Difluorophenyl)methanesulfonyl chloride** (1.1 eq) in dichloromethane.
- Add the solution of **(3,4-Difluorophenyl)methanesulfonyl chloride** dropwise to the stirred amine solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
- The product can be further purified by column chromatography or recrystallization.

Visualizations

Synthesis Workflow





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